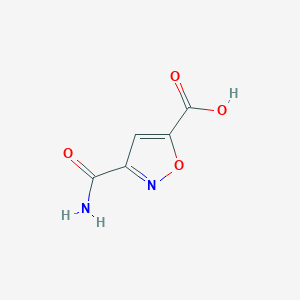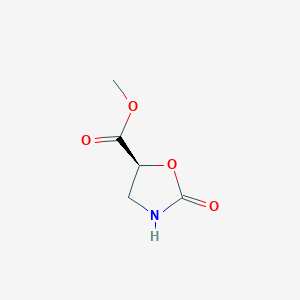
2-(4-Aminophenoxy)benzamide
Descripción general
Descripción
“2-(4-Aminophenoxy)benzamide” is a chemical compound with the molecular formula C13H13N3O2 . It is also known by other names such as "4-Amino-3-(aminocarbonyl)phenyl 4-aminophenyl ether" .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “2-(4-Aminophenoxy)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of esters with alkali metal amidoboranes .Molecular Structure Analysis
The molecular structure of “2-(4-Aminophenoxy)benzamide” can be represented by the InChI code:InChI=1S/C13H13N3O2/c14-8-1-3-9 (4-2-8)18-10-5-6-12 (15)11 (7-10)13 (16)17/h1-7H,14-15H2, (H2,16,17) . Physical And Chemical Properties Analysis
“2-(4-Aminophenoxy)benzamide” has a molecular weight of 228.25 . It is a yellow to brown solid at room temperature .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes and Environmental Degradation
Advanced Oxidation Processes (AOPs) are critical in treating recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. Research on AOPs provides insights into degradation pathways, kinetics, and by-products of such compounds. Understanding these processes is essential for environmental management and pollution mitigation strategies. The study by Qutob et al. (2022) highlights the importance of AOPs in degrading acetaminophen, suggesting a relevance to similar aromatic amides in environmental contexts (Qutob et al., 2022).
Pharmacological Properties and Clinical Use
Investigations into compounds like metoclopramide, which shares structural similarities with benzamides, underscore the diverse clinical applications of such molecules. These studies offer a foundational understanding of how modifications to the benzamide scaffold can lead to varied biological activities, potentially informing the research on related compounds (Pinder et al., 2012).
Non-fentanil Novel Synthetic Opioids
The exploration of N-substituted benzamides and acetamides in the context of novel synthetic opioids highlights the adaptability and pharmacological interest in benzamide derivatives. This research area, as discussed by Sharma et al. (2018), reflects the ongoing interest in developing new therapeutic agents based on the benzamide structure (Sharma et al., 2018).
Supramolecular Chemistry and Polymer Science
Benzene-1,3,5-tricarboxamide derivatives, as discussed by Cantekin et al. (2012), are of significant interest in supramolecular chemistry and polymer science for their self-assembly and binding properties. This research underscores the utility of aromatic amides in designing complex molecular architectures, which may extend to the study of 2-(4-Aminophenoxy)benzamide derivatives (Cantekin et al., 2012).
Safety And Hazards
The safety data sheet for benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propiedades
IUPAC Name |
2-(4-aminophenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQOWASRBXEFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




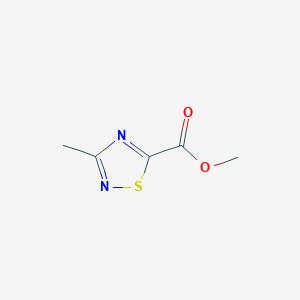

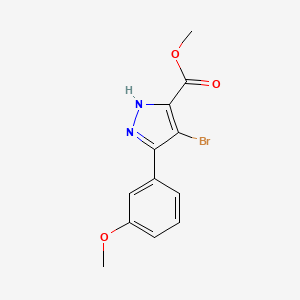
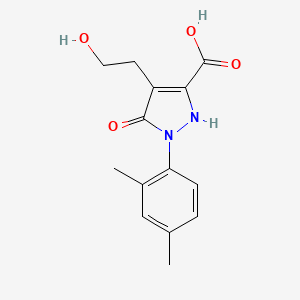

![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)




